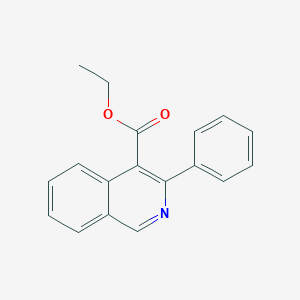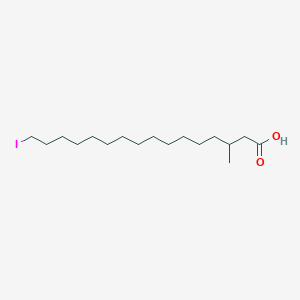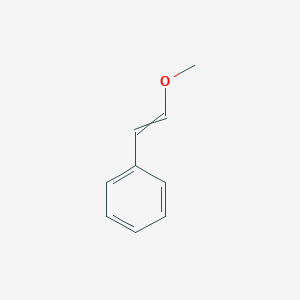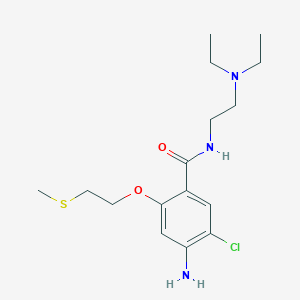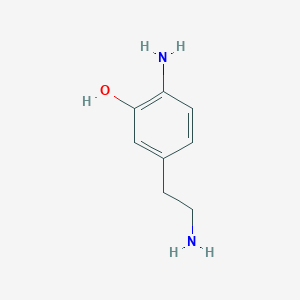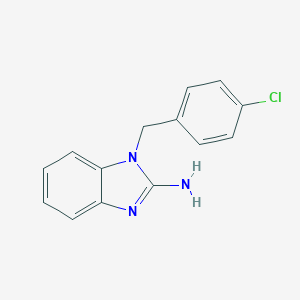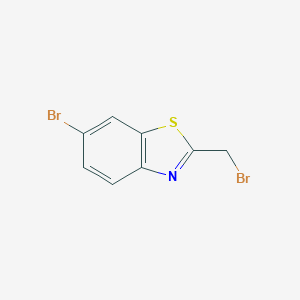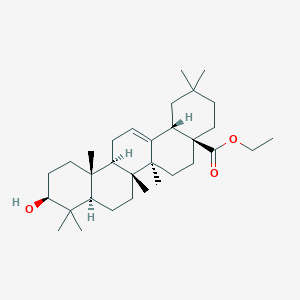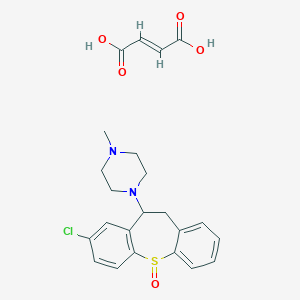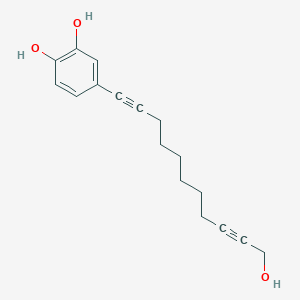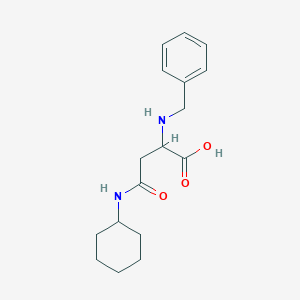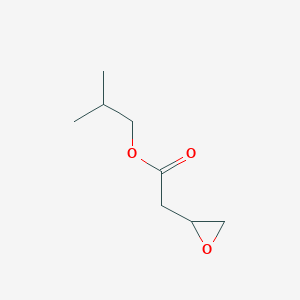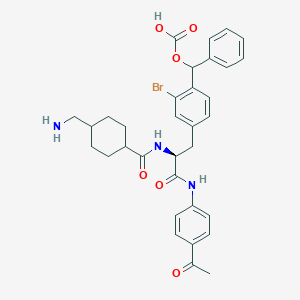
4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of tyrosine and is commonly referred to as AMCCB-tyrosine. The purpose of
作用机制
The mechanism of action of AMCCB-tyrosine is not well understood. However, it is believed that the compound may act as a competitive inhibitor of protein-protein interactions. The bromoacetyl group of AMCCB-tyrosine is thought to form a covalent bond with a thiol group on the target protein, thereby blocking the protein-protein interaction.
生化和生理效应
AMCCB-tyrosine has been shown to have no significant toxicity in vitro and in vivo. The compound has been found to be stable in a wide range of pH and temperature conditions. In addition, AMCCB-tyrosine has been shown to be cell-permeable and can be used to study intracellular protein-protein interactions.
实验室实验的优点和局限性
The advantages of using AMCCB-tyrosine in lab experiments include its high selectivity, stability, and cell permeability. The compound can be used to study a wide range of protein-protein interactions and can be easily incorporated into peptide inhibitors. However, the limitations of using AMCCB-tyrosine include its complex synthesis method and the need for specialized equipment and expertise.
未来方向
There are several future directions for research on AMCCB-tyrosine. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the design and synthesis of new peptide inhibitors that target specific protein-protein interactions. In addition, AMCCB-tyrosine can be used as a tool for investigating the molecular mechanisms of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, AMCCB-tyrosine is a chemical compound that has significant potential in scientific research. The compound has been shown to be a useful tool for the design and synthesis of peptide inhibitors, protein engineering, and biophysical studies. The complex synthesis method and the need for specialized equipment and expertise are some of the limitations of using AMCCB-tyrosine. However, the compound's high selectivity, stability, and cell permeability make it a valuable tool for investigating protein-protein interactions and other biological processes.
合成方法
The synthesis of AMCCB-tyrosine involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the protection of the carboxyl group of tyrosine using a benzyl ester. The amino group of tyrosine is then protected using a carbamate group. The benzyl ester is then removed, and the amino group is selectively deprotected using a bromoacetyl group. The final product is obtained by acetylation of the amino group. The synthesis of AMCCB-tyrosine is a complex process that requires careful optimization of reaction conditions to yield high-quality product.
科学研究应用
AMCCB-tyrosine has been extensively studied for its potential applications in drug discovery, protein engineering, and biophysical studies. The compound has been shown to be a useful tool for the design and synthesis of peptide inhibitors that target protein-protein interactions. AMCCB-tyrosine has also been used as a probe for studying protein-ligand interactions and protein conformational changes. In addition, the compound has been used as a tool for investigating protein folding and misfolding.
属性
CAS 编号 |
109378-49-6 |
|---|---|
产品名称 |
4-Aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide |
分子式 |
C33H36BrN3O6 |
分子量 |
650.6 g/mol |
IUPAC 名称 |
[[4-[(2S)-3-(4-acetylanilino)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-oxopropyl]-2-bromophenyl]-phenylmethyl] hydrogen carbonate |
InChI |
InChI=1S/C33H36BrN3O6/c1-20(38)23-12-14-26(15-13-23)36-32(40)29(37-31(39)25-10-7-21(19-35)8-11-25)18-22-9-16-27(28(34)17-22)30(43-33(41)42)24-5-3-2-4-6-24/h2-6,9,12-17,21,25,29-30H,7-8,10-11,18-19,35H2,1H3,(H,36,40)(H,37,39)(H,41,42)/t21?,25?,29-,30?/m0/s1 |
InChI 键 |
PNPVDEPWEIHHIX-HPHOSPIKSA-N |
手性 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)C(C3=CC=CC=C3)OC(=O)O)Br)NC(=O)C4CCC(CC4)CN |
同义词 |
4-aminomethylcyclohexanecarbonyl-O-2-bromobenzyloxycarbonyltyrosine 4-acetylanilide H-Tra-Tyr(2-Br-Z)-4-acetylanilide trans-4-(aminomethyl)cyclohexanecarbonyl-O-(2-bromobenzyloxycarbonyl)tyrosine 4-acetylanilide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



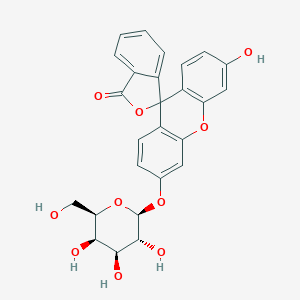
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
